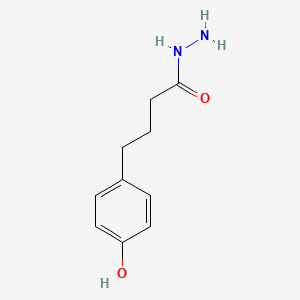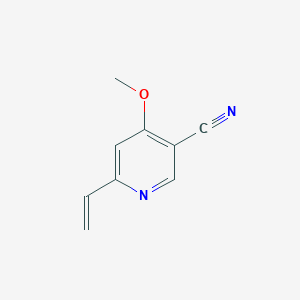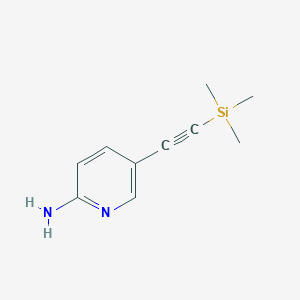
5-((Trimethylsilyl)ethynyl)pyridin-2-amine
Übersicht
Beschreibung
5-((Trimethylsilyl)ethynyl)pyridin-2-amine is a chemical compound with the empirical formula C10H14N2Si . It has a molecular weight of 190.32 . This compound is a solid and is used as a building block in various chemical reactions .
Synthesis Analysis
The synthesis of 5-((Trimethylsilyl)ethynyl)pyridin-2-amine involves the reaction of 5-iodo-pyridin-2-amine with trimethylsilylacetylene in the presence of a palladium catalyst and copper iodide . The reaction is carried out in triethylamine and stirred at room temperature for about 24 hours .Molecular Structure Analysis
The SMILES string representation of this compound isCc1cnc(N)c(c1)C#CSi(C)C . This indicates that the compound contains a pyridine ring with an ethynyl group attached to the silicon atom, which is further connected to three methyl groups . Physical And Chemical Properties Analysis
5-((Trimethylsilyl)ethynyl)pyridin-2-amine is a solid . Its molecular weight is 190.32 , and its empirical formula is C10H14N2Si . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.Eigenschaften
CAS-Nummer |
457628-40-9 |
|---|---|
Produktname |
5-((Trimethylsilyl)ethynyl)pyridin-2-amine |
Molekularformel |
C10H14N2Si |
Molekulargewicht |
190.32 g/mol |
IUPAC-Name |
5-(2-trimethylsilylethynyl)pyridin-2-amine |
InChI |
InChI=1S/C10H14N2Si/c1-13(2,3)7-6-9-4-5-10(11)12-8-9/h4-5,8H,1-3H3,(H2,11,12) |
InChI-Schlüssel |
YWOSXPDVPWMKJU-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CC1=CN=C(C=C1)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

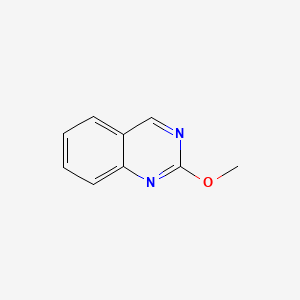
![5-(tert-Butyl)-2-(3-isopropoxypyridin-4-yl)benzo[d]oxazole](/img/structure/B8808129.png)
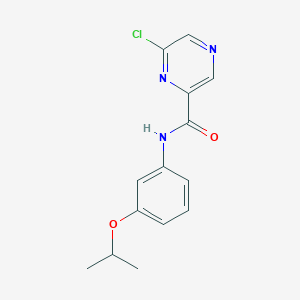
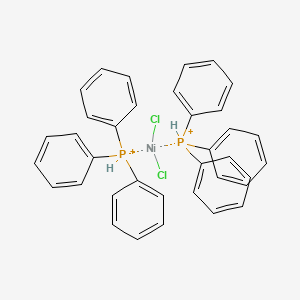
![6-(Methylthio)-3-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8808150.png)
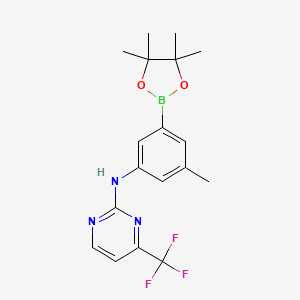
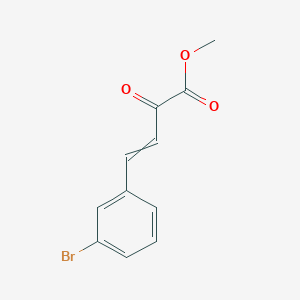
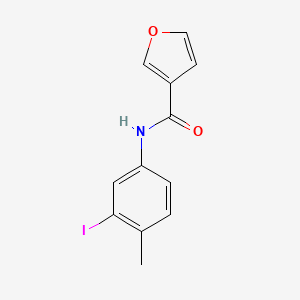
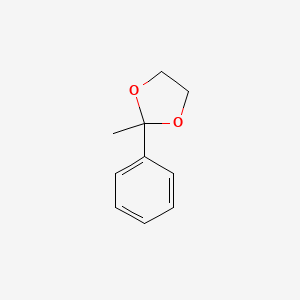
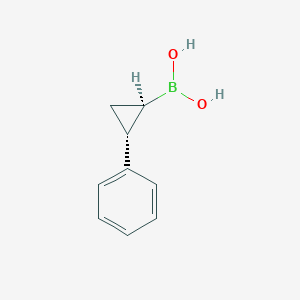
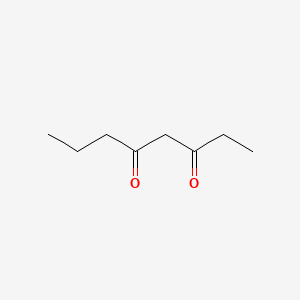
![(S)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one](/img/structure/B8808214.png)
